Product packaging for 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid(Cat. No.:CAS No. 87545-51-5)

4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid

Cat. No.: B1309055
CAS No.: 87545-51-5
M. Wt: 198.19 g/mol
InChI Key: UOBOSSRBVANWMD-UHFFFAOYSA-N
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Description

Significance of Aryl-Substituted Hydroxybutyric Acid Scaffolds in Chemical Biology

Aryl-substituted hydroxybutyric acid scaffolds are of particular importance in chemical biology due to their structural similarity to endogenous molecules, which allows them to interact with biological systems. For instance, 4-hydroxy-4-phenylbutyric acid has been studied for its potential therapeutic applications, including its role as a metabolite in certain metabolic disorders and as a possible inhibitor or modulator of specific enzymes. ontosight.ai The phenyl group in this scaffold is crucial for its biological activity. ontosight.ai

Research into related compounds, such as 4-phenylbutyric acid (PBA), has revealed a multitude of biological effects, including acting as a chemical chaperone to reduce the accumulation of misfolded proteins and inhibiting histone deacetylases (HDACs). researchgate.netresearchgate.net These activities have led to the investigation of PBA for a variety of conditions, including urea (B33335) cycle disorders, neurodegenerative diseases, and cancer. researchgate.netdrugbank.comnih.gov The core structure of an aryl-substituted butyric acid is fundamental to these observed effects.

Overview of Fluorine Substitution in Organic Molecules for Research Applications

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of a compound. tandfonline.com Fluorine is the most electronegative element and is relatively small, with a van der Waals radius comparable to that of a hydrogen atom. tandfonline.com This allows for the substitution of hydrogen with fluorine without significantly increasing the molecule's size, which can be advantageous for binding to biological targets. tandfonline.com

Key effects of fluorine substitution include:

Increased Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic degradation and potentially increasing the bioavailability of a compound. tandfonline.comnih.gov

Altered Physicochemical Properties: Fluorination can modify a molecule's lipophilicity, acidity (pKa), and conformation, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. tandfonline.comnih.gov

Enhanced Binding Affinity: The strong electron-withdrawing nature of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with its biological target. tandfonline.comsciencedaily.com

These unique properties have led to the incorporation of fluorine into numerous pharmaceuticals, with approximately 20% of all pharmaceuticals being fluorinated compounds. nih.gov

Chemical and Physical Properties of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid

While specific experimental data for this compound is not widely available, its properties can be inferred from its structural components and comparison to its non-fluorinated analog, 4-hydroxy-4-phenylbutanoic acid.

PropertyValue
Molecular Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 g/mol
IUPAC Name 4-(4-fluorophenyl)-4-hydroxybutanoic acid
Synonyms This compound

Note: The table above is based on the chemical structure of the compound, as specific experimental data is limited in publicly available literature.

For comparison, the non-fluorinated analog, 4-hydroxy-4-phenylbutanoic acid, has the following properties:

PropertyValue
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
IUPAC Name 4-hydroxy-4-phenylbutanoic acid
Synonyms 4-Hydroxy-4-phenyl-butyric acid

Source: PubChem CID 6483718 nih.gov

Synthesis and Characterization

The synthesis of this compound would likely involve standard organic chemistry reactions. A plausible synthetic route could start from 4-fluorobenzaldehyde (B137897) and a suitable three-carbon nucleophile that can be subsequently hydrolyzed to the carboxylic acid.

Characterization of the final product would involve a variety of analytical techniques to confirm its structure and purity:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be used to determine the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule. The presence and position of the fluorine atom could be confirmed by ¹⁹F NMR.

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, providing further structural evidence.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the hydroxyl (-OH) and carboxylic acid (C=O) groups.

Mechanism of Action and Pharmacological Effects

The precise mechanism of action of this compound has not been extensively studied. However, based on its structural similarity to 4-phenylbutyric acid (PBA), it is plausible that it may share some biological activities.

PBA is known to act as a:

Chemical Chaperone: It can help to stabilize protein folding and prevent the aggregation of misfolded proteins, thereby reducing endoplasmic reticulum (ER) stress. nih.gov

Histone Deacetylase (HDAC) Inhibitor: By inhibiting HDACs, PBA can alter gene expression, which may have implications for various cellular processes. researchgate.net

The introduction of a fluorine atom on the phenyl ring could potentially modulate these activities. The electron-withdrawing nature of fluorine could influence the molecule's interaction with biological targets, potentially enhancing its potency or altering its selectivity.

Preclinical studies on related compounds have shown a range of pharmacological effects. For example, PBA has demonstrated neuroprotective effects in animal models of neurodegenerative diseases. alzdiscovery.org It is hypothesized that this compound could exhibit similar or enhanced neuroprotective properties due to the presence of the fluorine atom. However, dedicated preclinical studies are necessary to confirm this.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FO3 B1309055 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid CAS No. 87545-51-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-fluorophenyl)-4-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4,9,12H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBOSSRBVANWMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCC(=O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 4 Fluoro Phenyl 4 Hydroxy Butyric Acid

Established Synthetic Routes to 4-(4-Fluoro-phenyl)-4-hydroxy-butyric Acid

The synthesis of this compound is primarily achieved through precursor-based strategies, although novel pathways for related structures offer insights into alternative methods.

The most common and established route to synthesize this compound involves a two-step process starting from fluorobenzene (B45895). The key intermediate in this process is 4-(4-fluorophenyl)-4-oxobutanoic acid.

The first step is a Friedel-Crafts acylation reaction. In this reaction, fluorobenzene is reacted with an acid anhydride (B1165640), such as succinic anhydride or glutaric anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). google.com This reaction introduces the butanoyl chain to the fluorophenyl ring, creating the ketone precursor, 4-(4-fluorophenyl)-4-oxobutanoic acid. google.commatrix-fine-chemicals.com Methylene chloride is often used as the solvent for this reaction. google.com

The second step is the selective reduction of the ketone group in 4-(4-fluorophenyl)-4-oxobutanoic acid to a secondary alcohol. This transformation is typically achieved using a mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to avoid the reduction of the carboxylic acid group. This yields the final product, this compound.

Table 1: Precursor-Based Synthesis Overview

StepReaction TypeReactantsCatalystKey Intermediate/Product
1Friedel-Crafts AcylationFluorobenzene, Succinic AnhydrideAluminum Chloride (AlCl₃)4-(4-Fluorophenyl)-4-oxobutanoic acid
2Ketone Reduction4-(4-Fluorophenyl)-4-oxobutanoic acid, Sodium Borohydride (NaBH₄)-This compound

Research into the synthesis of fluorinated organic molecules has led to the development of novel pathways that could be adapted for this compound and its derivatives. One such method involves the synthesis of 4-fluoro-3-hydroxybutyric acid from epoxy ester precursors. This strategy utilizes a ring-opening reaction of the epoxide with a fluoride (B91410) source like triethylamine (B128534) trihydrofluoride. researchgate.net

Another modern approach in organofluorine chemistry is decarboxylative fluorination, where a carboxylic acid is replaced with a fluorine atom. acs.org Recent advancements have utilized photoredox catalysis with systems employing charge-transfer complexes of pyridine (B92270) derivatives and Selectfluor to facilitate this transformation under visible light. acs.orgacs.org While not directly applied to the target molecule, these innovative methods represent potential future strategies for synthesizing fluoro-substituted butyric acid derivatives. acs.org

Stereoselective Synthesis Approaches for Chiral Analogs of Substituted Hydroxybutyric Acids

Since the hydroxyl-bearing carbon in this compound is a chiral center, controlling the stereochemistry is of significant interest. Stereoselective synthesis aims to produce a single enantiomer (either R or S) of the chiral molecule.

A primary method for achieving this is the asymmetric reduction of the precursor, 4-(4-fluorophenyl)-4-oxobutanoic acid. This can be accomplished using:

Chiral Reducing Agents: Modified borohydride or aluminum hydride reagents containing chiral ligands can preferentially produce one enantiomer.

Biocatalysis: Enzymes, particularly ketoreductases (KREDs), are highly effective for the stereoselective reduction of ketones. researchgate.net Screening various KREDs can yield biocatalysts that produce the desired chiral alcohol with very high enantiomeric excess (>99% ee). researchgate.net

Another approach involves the synthesis and subsequent hydrolysis of chiral γ-butyrolactones. Biological methods using recombinant microorganisms have been developed to produce enantiopure (S)-3-hydroxy-γ-butyrolactone, which serves as a versatile chiral building block. researchgate.net Similar strategies could be envisioned for aryl-substituted analogs. The development of Lewis acid-catalyzed asymmetric reactions also provides a route to chiral β-substituted γ-aminobutyric acids (GABAs), demonstrating the feasibility of creating chiral centers on a butyric acid framework. rsc.orgnih.gov

Table 2: Stereoselective Synthesis Methods for Chiral Hydroxybutyric Acids

MethodApproachKey Reagent/CatalystAdvantage
Asymmetric ReductionReduction of a prochiral ketoneChiral metal catalysts or Ketoreductase (KRED) enzymesHigh enantioselectivity and yield researchgate.net
Chiral Pool SynthesisStarting from a known chiral molecule(S)-3-hydroxy-γ-butyrolactoneAccess to specific enantiomers researchgate.net
Asymmetric CatalysisRing opening of racemic precursorsLewis acid with chiral ligandEnantioconvergent synthesis rsc.org

Derivatization Reactions and Chemical Modifications

The presence of both a hydroxyl and a carboxylic acid group allows this compound to undergo a variety of chemical transformations.

The carboxylic acid moiety can be converted into a hydrazide. A highly efficient method for preparing hydrazides of substituted gamma-hydroxybutanoic acids involves the use of their corresponding cyclic esters (lactones). researchgate.net this compound can exist in equilibrium with its intramolecularly cyclized form, γ-(4-fluorophenyl)-γ-butyrolactone.

The reaction of this lactone with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) leads to the ring-opening of the ester and the formation of the corresponding hydrazide, 4-(4-fluorophenyl)-4-hydroxybutanehydrazide. This method is known to produce high yields, often in the range of 80–94%, for various substituted gamma-hydroxybutanoic acids. researchgate.net This reaction effectively introduces a new functional group, which can be a starting point for synthesizing other heterocyclic compounds like 1,2,4-triazoles. researchgate.net

The bifunctional nature of this compound and related structures allows for several other chemical modifications:

Lactonization: Under acidic conditions, the molecule readily undergoes intramolecular esterification, where the hydroxyl group attacks the carboxylic acid, eliminating a molecule of water to form the stable five-membered ring of γ-(4-fluorophenyl)-γ-butyrolactone.

Oxidation: The secondary alcohol can be oxidized back to the ketone using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or through Swern or Dess-Martin periodinane oxidations. This reaction regenerates the precursor, 4-(4-fluorophenyl)-4-oxobutanoic acid. Further oxidation under harsh conditions can lead to cleavage of the carbon chain. In biological systems, γ-hydroxybutyric acid (GHB) is metabolized via oxidation to succinic semialdehyde. researchgate.net

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would convert this compound into 4-(4-fluorophenyl)butane-1,4-diol. A patent describes the catalytic hydrogenation of related 4-hydroxybutyric acid derivatives to their corresponding diols. google.com

Studies on the metabolism of similar hydroxy acids have identified pathways such as β-oxidation and α-oxidation, indicating the potential for complex biochemical transformations. nih.gov

Structure Activity Relationship Sar Studies and Rational Design of Analogues

Design Principles for 4-(4-Fluoro-phenyl)-4-hydroxy-butyric Acid Analogues

The design of analogues of this compound is guided by established medicinal chemistry principles aimed at improving potency, selectivity, and pharmacokinetic properties. Key strategies include bioisosteric replacement and manipulation of substitution patterns.

Application of Bioisosteric Replacement Strategies in Structural Modification

Bioisosteric replacement, the substitution of one atom or group with another that retains similar physical or chemical properties, is a fundamental strategy in drug design. In the context of this compound analogues, this approach can be applied to various parts of the molecule. For instance, the carboxylic acid group can be replaced with other acidic functionalities such as tetrazoles or hydroxamic acids to modulate acidity and membrane permeability. The phenyl ring could be exchanged for other aromatic or heteroaromatic systems to explore different binding interactions with biological targets. Furthermore, the hydroxyl group could be replaced by bioisosteres like an amino or thiol group to alter hydrogen bonding capabilities and metabolic stability.

Impact of Fluorine Position and Substitution Patterns on Research Relevant Properties

The presence and position of the fluorine atom on the phenyl ring are critical determinants of the compound's electronic properties, lipophilicity, and metabolic stability. Fluorine, being highly electronegative, can influence the acidity of the carboxylic acid and the hydrogen-bonding capacity of the hydroxyl group through inductive effects.

The substitution pattern on the phenyl ring significantly impacts the molecule's interaction with biological targets. Shifting the fluorine atom to the ortho- or meta-positions, or introducing additional substituents, can alter the molecule's conformation and binding affinity. For example, in a series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acid inhibitors of kynurenine-3-hydroxylase, the position of the halogen on the phenyl ring was found to be crucial for activity. nih.gov Specifically, compounds with a 3-fluoro or 3-chloro substitution on the phenyl ring were among the most potent inhibitors. nih.gov This highlights the importance of systematic exploration of substitution patterns to identify optimal analogues.

Synthesis and Evaluation of Designed Analogues

The rational design of analogues is followed by their chemical synthesis and subsequent biological evaluation to establish a comprehensive SAR. The synthesis of this compound analogues can be achieved through various organic chemistry methodologies. A common approach involves the reaction of a suitably substituted phenyl Grignard reagent with a four-carbon electrophile containing a protected carboxylic acid and a ketone or ester group, followed by deprotection and reduction steps.

Once synthesized, the analogues are subjected to a battery of in vitro and in vivo assays to determine their biological activity. Given the structural similarity of 4-hydroxybutyric acid derivatives to the neurotransmitter γ-hydroxybutyric acid (GHB), evaluation of their activity at GABA-B receptors is a logical starting point. nih.govnih.gov Binding assays can determine the affinity of the analogues for the receptor, while functional assays can assess whether they act as agonists, antagonists, or allosteric modulators. grantome.comnih.gov

The evaluation of these analogues can lead to the identification of compounds with improved properties. For instance, in the development of GABA-B receptor agonists, the replacement of the carboxylic acid in GABA with a phosphinic acid group led to highly potent compounds. nih.gov

Exploration of Structural Modifications and Their Research Implications (e.g., analysis of haloperidol (B65202) metabolites and their inhibitory effects on enzymes as related structures)

The study of structurally related compounds and their metabolites can provide valuable insights into the potential biological activities and metabolic fate of this compound analogues. A pertinent example is the metabolism of the antipsychotic drug haloperidol, which contains a 4-fluorophenyl group.

One of the metabolites of haloperidol is 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), which results from the N-dealkylation of haloperidol. Another N-dealkylated metabolite is 4-fluorobenzoylpropionic acid (FBPA). Studies on the inhibitory effects of haloperidol and its metabolites on cytochrome P450 enzymes, particularly CYP2D6, have revealed interesting SAR findings.

Racemic reduced haloperidol and its metabolite, RHPTP, were found to be potent competitive inhibitors of CYP2D6, with Ki values significantly lower than that of the parent drug. nih.gov The S(-)-enantiomer of reduced haloperidol was a more potent inhibitor than the R(+)-enantiomer. nih.gov In contrast, the N-dealkylated metabolite FBPA showed no significant inhibitory effect on CYP2D6, while CPHP exhibited only moderate competitive inhibition. nih.gov The reduction of the ketone group in haloperidol and oxidation of the piperidinol ring were found to increase the inhibitory potency. nih.gov

These findings suggest that modifications to the side chain and the oxidation state of the carbon bearing the hydroxyl group in this compound analogues could have a significant impact on their interaction with metabolic enzymes. This information is crucial for designing compounds with a desirable pharmacokinetic profile and minimizing potential drug-drug interactions.

Compound/MetaboliteInhibition TypeKi (µM) for CYP2D6 Inhibition
HaloperidolCompetitive0.89
Racemic reduced haloperidolCompetitive0.24
RHPTPCompetitive0.09
S(–)-reduced haloperidolCompetitive0.11
R(+)-reduced haloperidolCompetitive1.1
HPP+ (Pyridinium metabolite)Noncompetitive0.79
CPHPCompetitive20.9
FBPANo notable inhibition-

Mechanistic Biochemical and Enzymatic Interaction Studies of 4 4 Fluoro Phenyl 4 Hydroxy Butyric Acid

In Vitro Assessment of Enzymatic Interactions

Direct in vitro assessment of the enzymatic interactions of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid is not extensively documented in publicly available scientific literature. However, its metabolic origin from haloperidol (B65202) allows for an indirect understanding of the enzymatic environment in which it is formed. The biotransformation of haloperidol is a complex process involving multiple enzyme systems, primarily the Cytochrome P450 (CYP) family.

The CYP2D6 enzyme is responsible for the metabolism of approximately 25% of clinically used drugs. wikipedia.org Inhibition of this enzyme can lead to significant drug-drug interactions. Given that other metabolites in the haloperidol pathway exhibit inhibitory effects on CYP2D6, it is plausible that this compound could also interact with this enzyme, though dedicated studies are required to confirm this.

The formation of this compound is preceded by the metabolism of haloperidol, which involves enzymes other than the CYP450 system. Carbonyl reductase is one such enzyme involved in the reduction of haloperidol. nih.gov It is conceivable that the formation of the hydroxyl group in this compound from a keto precursor involves a reductase enzyme.

The metabolic pathways of haloperidol are primarily catalyzed by hepatic microsomes and are dependent on NADPH. nih.gov This indicates the involvement of a broad range of microsomal enzymes in the generation of its various metabolites.

Investigating Biotransformation Pathways

The biotransformation pathways leading to the formation of compounds structurally related to this compound are best understood through the metabolism of haloperidol.

This compound is structurally related to p-fluorobenzoylpropionic acid (FBPA), a confirmed metabolite of haloperidol. drugbank.com The metabolism of haloperidol in humans is extensive, with only about 1% of the administered dose being excreted unchanged. drugbank.com The biotransformation occurs in the liver and yields various metabolites. drugbank.com

One of the oxidative routes of haloperidol metabolism is oxidative N-dealkylation, which splits the molecule to form p-fluorobenzoylpropionic acid and 4-(4-chlorophenyl)-4-hydroxypiperidine. drugbank.comclinpgx.org This pathway accounts for a significant portion of haloperidol's metabolism.

Table 1: Key Metabolites of Haloperidol

Metabolite Metabolic Pathway
Reduced haloperidol Reduction
p-fluorobenzoylpropionic acid (FBPA) Oxidative N-dealkylation
4-(4-chlorophenyl)-4-hydroxypiperidine Oxidative N-dealkylation
Haloperidol glucuronide Glucuronidation

This table is generated based on data from various sources. drugbank.comclinpgx.org

In vitro studies using human liver microsomes have been instrumental in elucidating the metabolic fate of haloperidol. These studies have confirmed that the formation of its metabolites is catalyzed by hepatic enzymes. nih.gov The primary cytochrome P450 isoenzyme responsible for haloperidol metabolism in humans appears to be CYP3A4. nih.govnih.gov Both CYP3A4 and CYP2D6 are involved in the N-dealkylation of haloperidol, the pathway that leads to the formation of p-fluorobenzoylpropionic acid. nih.gov

The subsequent metabolic fate of p-fluorobenzoylpropionic acid could involve reduction of the ketone group to form this compound, a reaction that would likely be catalyzed by a carbonyl reductase or a similar enzyme.

Studies on Molecular Mechanisms of Action in Defined Biological Systems

Direct studies on the molecular mechanisms of action of this compound are scarce. The biological activity of this compound is likely influenced by its structural similarity to other biologically active molecules. For instance, its parent compound, haloperidol, exerts its antipsychotic effects by acting as a potent antagonist of dopamine (B1211576) D2 receptors.

Research on related butyric acid derivatives, such as 4-phenylbutyric acid (4-PBA), has shown that they can act as chemical chaperones, helping to prevent protein misfolding and aggregation, and can also inhibit histone deacetylases. While these mechanisms are associated with the phenylbutyric acid structure, it is unknown if the fluoro- and hydroxy- substitutions in this compound would confer similar activities.

Table 2: Enzymes Involved in Haloperidol Metabolism

Enzyme Family Specific Enzyme(s) Role in Haloperidol Metabolism
Cytochrome P450 CYP3A4, CYP2D6 Oxidative N-dealkylation, Pyridinium (B92312) formation
Carbonyl Reductase Not specified Reduction of haloperidol

This table is compiled from information found in multiple research articles. nih.govnih.gov

In Vitro Toxicological and Genotoxicity Research (e.g., mutagenicity testing of related hydroxybutyric acid lactones)

Research into the genotoxic potential of related compounds provides a framework for understanding the likely profile of this compound. For instance, studies on other hydroxybutyric acid derivatives have been conducted to assess their impact on genetic material. One such study investigated the mutagenic effects of 4-(N-butylnitrosamino)-4-hydroxybutyric acid lactone. This compound demonstrated potent mutagenic effects in Salmonella typhimurium and Escherichia coli strains without the need for metabolic activation.

The in vitro cytotoxic effects of various fluorophenyl compounds have also been investigated, primarily in the context of anticancer research. For example, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were tested for their cytotoxic activity against several cancer cell lines, including prostate (PC3), breast (MCF-7), and promyelocytic leukemia (HL-60). The results, summarized in the table below, indicated varying degrees of cytotoxicity, with some compounds showing notable activity against the PC3 cell line.

CompoundCell LineIC50 (μM)Reference CompoundReference IC50 (μM)
2bPC352Imatinib40
2cPC380Imatinib40
2cMCF-7100Imatinib98

The table above displays the in vitro cytotoxic activity of selected 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against different cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells. nih.govnih.gov

A standard battery of genotoxicity tests is often employed to assess the potential of a chemical to induce genetic mutations or chromosomal damage. These tests are crucial in the early stages of drug development and chemical safety assessment. The table below outlines a typical panel of such assays.

Assay TypeTest SystemEndpoint Measured
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium, Escherichia coliGene mutations (point mutations and frameshifts)
Mammalian Cell Gene Mutation AssayChinese Hamster Ovary (CHO) cells, Mouse Lymphoma L5178Y cellsForward mutations at specific genetic loci (e.g., HGPRT, TK)
In Vitro Chromosomal Aberration TestHuman peripheral blood lymphocytes, CHO cellsStructural and numerical chromosomal abnormalities
In Vitro Micronucleus TestHuman peripheral blood lymphocytes, various mammalian cell linesFormation of micronuclei containing chromosome fragments or whole chromosomes

The table above summarizes common in vitro genotoxicity assays used to evaluate the mutagenic and clastogenic potential of chemical compounds. criver.comwikipedia.orgeurofins.comnih.govcriver.comnih.gov

Given the absence of direct data for this compound, a comprehensive evaluation would necessitate conducting a similar battery of in vitro toxicological and genotoxicity assays. The results from such studies would be essential for a conclusive assessment of its safety profile.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. ddg-pharmfac.netnih.gov In the absence of specific docking studies for 4-(4-fluoro-phenyl)-4-hydroxy-butyric acid, research on its analogs provides a framework for understanding its potential biological interactions. For instance, studies on analogs of gamma-hydroxybutyric acid (GHB) have been crucial in identifying their binding sites and structure-activity relationships. nih.govsciencemadness.org

Computational molecular docking has been employed to explore the interactions of phenylbutyric acid analogs with various biological targets. A recent study focused on designing derivatives of 4-phenylbutyric acid (4PBA) to inhibit amyloid-beta aggregation, a key process in Alzheimer's disease. nih.gov This research utilized molecular docking to screen a large library of 4PBA analogs for their binding affinities to the Aβ protein. nih.gov Such studies typically involve preparing the 3D structure of the ligand and the receptor, followed by docking simulations to identify potential binding poses and estimate the binding energy. The results often highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. While these findings are not directly transferable, they suggest a methodological approach for investigating the interactions of this compound with its potential biological targets.

Table 1: Illustrative Molecular Docking Parameters for Ligand-Target Interaction Studies

ParameterDescriptionTypical Software
Receptor Preparation Addition of hydrogen atoms, assignment of charges, and definition of the binding site.AutoDock Tools, UCSF Chimera
Ligand Preparation Generation of 3D coordinates, assignment of charges, and definition of rotatable bonds.OpenBabel, MarvinSketch
Docking Algorithm Algorithm used to explore the conformational space of the ligand within the binding site.Lamarckian Genetic Algorithm, Monte Carlo
Scoring Function Mathematical function used to estimate the binding affinity of a given ligand pose.AutoDock Vina, GOLD score

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, geometry, and reactivity of molecules. elsevierpure.comnih.gov These calculations can provide insights into properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. For fluorophenyl-containing compounds, DFT studies have been used to understand the influence of the fluorine substituent on the electronic properties of the molecule. nih.gov

For example, DFT calculations have been performed on 4-fluorophenyl substituted tris(8-hydroxyquinoline)aluminum(III) complexes to investigate their electronic structures and photophysical properties. elsevierpure.comnih.gov These studies often involve optimizing the molecular geometry and then calculating various electronic descriptors. The insights gained from such calculations on related fluorinated aromatic compounds can be extrapolated to understand how the fluorine atom in this compound might influence its electronic properties and, consequently, its interactions with biological targets. The electron-withdrawing nature of fluorine can affect the acidity of the carboxylic acid group and the hydrogen bonding capacity of the hydroxyl group.

Table 2: Key Parameters from Quantum Chemical Calculations

ParameterDescriptionRelevance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.An indicator of chemical reactivity and stability.
Molecular Electrostatic Potential (MEP) Represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.Helps in understanding intermolecular interactions.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and stability. mdpi.comdovepress.com

For analogs of this compound, MD simulations have been used to investigate the stability of ligand-protein complexes. In the aforementioned study on 4PBA analogs as inhibitors of amyloid-beta aggregation, MD simulations were performed to confirm the stability of the docked poses of the lead candidates. nih.gov These simulations typically run for nanoseconds and track the movements of all atoms in the system, providing information on the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand and protein atoms. A stable RMSD over the simulation time suggests that the ligand remains bound in a stable conformation within the receptor's binding site. nih.gov

Table 3: Common Outputs of Molecular Dynamics Simulations

Output ParameterDescriptionSignificance
RMSD (Root-Mean-Square Deviation) Measures the average distance between the atoms of the simulated structure and a reference structure.Indicates the stability of the protein-ligand complex over time.
RMSF (Root-Mean-Square Fluctuation) Measures the fluctuation of each atom from its average position.Highlights flexible regions of the protein and ligand.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and receptor.Identifies key interactions that contribute to binding stability.
Binding Free Energy Calculation of the free energy change upon ligand binding.Provides a more accurate estimation of binding affinity than docking scores.

Prediction of Binding Affinities and Mechanistic Insights

The prediction of binding affinity is a primary goal of computational drug design. nih.gov Various methods, ranging from empirical scoring functions in molecular docking to more rigorous but computationally expensive free energy calculations, are used for this purpose. mdpi.com While specific binding affinity predictions for this compound are not available, studies on related GHB analogs have provided valuable structure-activity relationship data. nih.govresearchgate.net

For instance, research on conformationally restricted GHB analogs has shown that subtle structural modifications can lead to significant changes in binding affinity for GHB receptor sites. researchgate.net These studies combine experimental binding assays with computational modeling to understand the structural requirements for high-affinity binding. Such integrated approaches can provide mechanistic insights into how a ligand recognizes and binds to its target receptor, guiding the design of more potent and selective compounds.

Computational methods can also offer insights into the mechanism of action. For example, by simulating the binding process and analyzing the interactions at the active site, researchers can hypothesize about how a ligand might modulate the function of a protein. frontiersin.org

Q & A

Basic Research Questions

Q. How can researchers synthesize 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid with high purity?

  • Methodology : A two-step synthesis is recommended. First, introduce the fluorophenyl group via Friedel-Crafts acylation using 4-fluorobenzoyl chloride and succinic anhydride. Second, reduce the ketone intermediate to a hydroxyl group using NaBH4 in methanol. Purify the product via silica gel chromatography (ethyl acetate/petroleum ether gradient) and confirm purity with HPLC (≥98%). Structural validation should include 1^1H NMR (fluorophenyl protons at δ 7.2–7.4 ppm, hydroxyl proton at δ 1.8–2.2 ppm) and mass spectrometry (expected molecular ion peak at m/z 212.07 for C10_{10}H11_{11}FO3_3) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1^1H NMR : Aromatic protons from the fluorophenyl group appear as a doublet of doublets (δ 7.2–7.4 ppm) due to coupling with fluorine. The hydroxyl proton is typically broad (δ 1.8–2.2 ppm).
  • FT-IR : Confirm hydroxyl (-OH stretch at ~3200 cm1^{-1}) and carboxylic acid (C=O stretch at ~1700 cm1^{-1}) functional groups.
  • Mass Spectrometry : ESI-MS in negative ion mode should show a molecular ion peak at m/z 212.07 .

Q. How should researchers handle safety concerns during experimental work?

  • Methodology : Adhere to GHS guidelines (Category 2 skin/eye irritant, Category 4 oral toxicity). Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes. Store the compound in a cool, dry place away from strong oxidizers. Toxicological data suggest potential respiratory irritation; monitor airborne concentrations using OSHA-compliant methods .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing derivatives?

  • Methodology : Employ density functional theory (DFT) to model reaction intermediates and transition states. For example, simulate the Friedel-Crafts acylation step to identify optimal catalysts (e.g., AlCl3_3 vs. FeCl3_3) and solvent polarity effects. ICReDD’s workflow integrates reaction path searches with experimental validation, reducing trial-and-error iterations by 40–60% .

Q. How to resolve contradictions in reported biological activity (e.g., antimicrobial vs. inactive results)?

  • Methodology :

  • Experimental Replication : Standardize conditions (e.g., bacterial strain, incubation time, compound concentration).
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 4-(2-Fluorophenyl)-4-oxobutanoic acid) to assess the impact of fluorine position and hydroxyl group substitution.
  • Mechanistic Studies : Use fluorescence-based assays (e.g., APF/HPF probes) to detect reactive oxygen species (ROS) generation linked to antimicrobial activity .

Q. What strategies validate the compound’s role in modulating metabolic pathways?

  • Methodology :

  • In Vitro Assays : Treat cell lines (e.g., HepG2) with the compound and measure ATP/NADH levels via luminescence.
  • Metabolomics : Use LC-MS to profile changes in TCA cycle intermediates (e.g., citrate, succinate).
  • Gene Expression : Perform qPCR to assess genes like PPARγ or SIRT1 implicated in metabolic regulation. Dose-response curves (0.1–100 µM) are critical to identify therapeutic windows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.